

M4284: Application Notes and Protocols for Preclinical Research

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Compound of Interest

Compound Name: M4284

Cat. No.: B15566875

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Abstract

M4284 is a potent and selective biphenyl mannoside antagonist of FimH, the adhesin protein expressed on the tip of type 1 fimbriae of uropathogenic E. coli (UPEC). By inhibiting FimH, **M4284** effectively blocks the initial step of UPEC pathogenesis: adherence to bladder epithelial cells. This mechanism of action presents a promising anti-virulence strategy for the treatment and prevention of urinary tract infections (UTIs). These application notes provide detailed information on the solubility of **M4284** and standardized protocols for its use in key preclinical experiments.

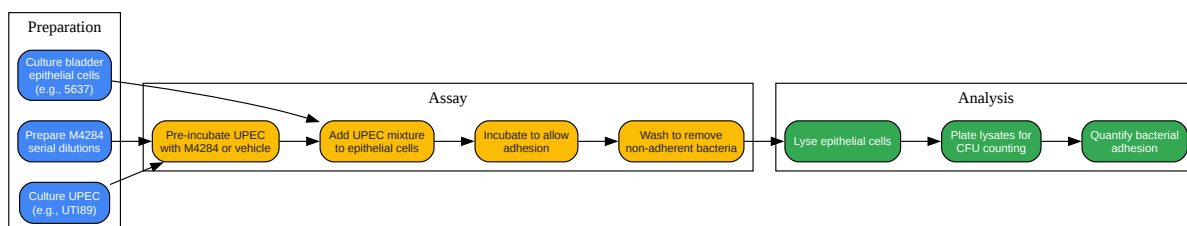
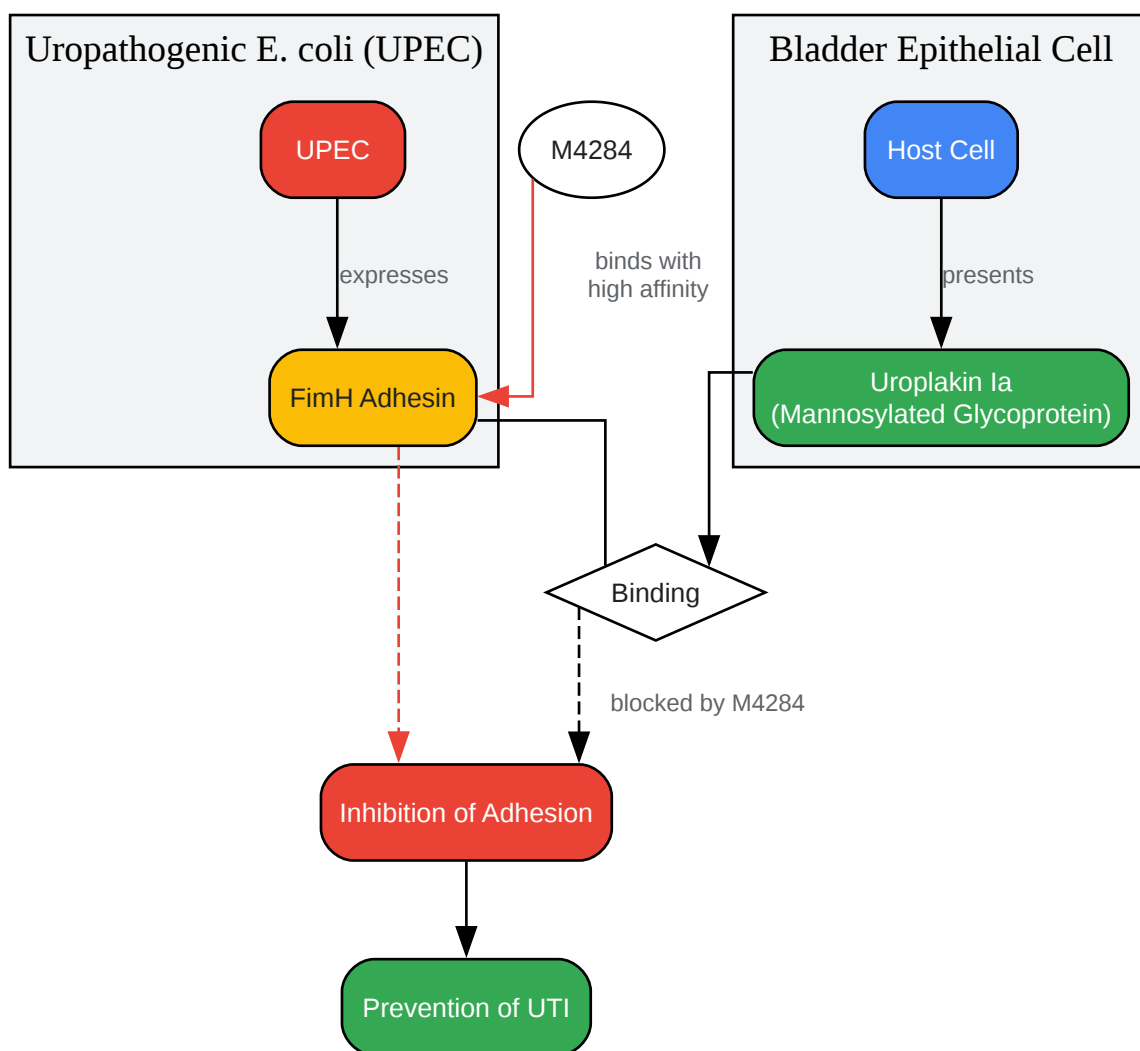
Data Presentation: Solubility

The solubility of **M4284** is a critical factor for the preparation of stock solutions and formulations for in vitro and in vivo studies. The following table summarizes the known solubility of **M4284** in various solvents.

Solvent	Concentration	Observations	Citation
DMSO	125 mg/mL (271.46 mM)	Requires sonication to fully dissolve. Hygroscopic DMSO can impact solubility; use freshly opened solvent.	[1]
Ethanol	Data not available	-	
PBS (pH 7.4)	Data not available	-	
In Vivo Formulation 1	≥ 6.25 mg/mL (13.57 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. Results in a clear solution.	[1]
In Vivo Formulation 2	≥ 6.25 mg/mL (13.57 mM)	10% DMSO, 90% (20% SBE-β-CD in Saline). Results in a clear solution.	[1]

Signaling Pathway of M4284

M4284 acts as a competitive antagonist of the FimH adhesin on uropathogenic E. coli (UPEC). FimH binds to mannosylated glycoproteins, such as uroplakin Ia, on the surface of bladder epithelial cells, which is the critical first step in the pathogenesis of urinary tract infections. **M4284**, a mannoside mimetic, has a high affinity for the mannose-binding pocket of FimH, thereby preventing its interaction with host cell receptors and subsequent bacterial colonization and invasion.



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References

- 1. srdata.nist.gov [srdata.nist.gov]
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